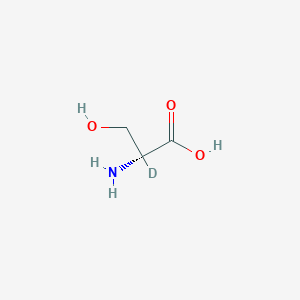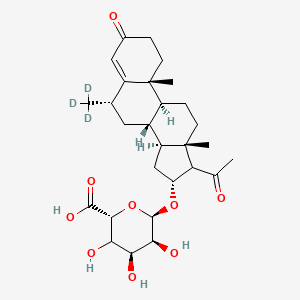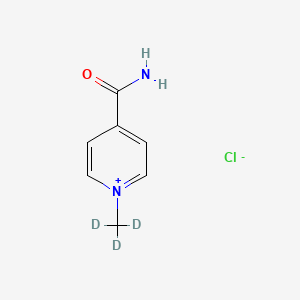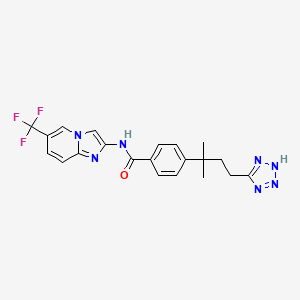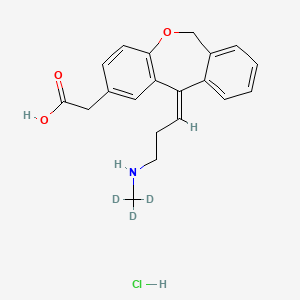
N-Desmethyl Olopatadine-d3 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Desmethyl Olopatadine-d3 (hydrochloride) is a deuterium-labeled derivative of N-Desmethyl Olopatadine hydrochloride. It is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium atoms into the molecule can significantly affect its pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and pharmacological studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Olopatadine-d3 (hydrochloride) involves the deuteration of N-Desmethyl Olopatadine hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of N-Desmethyl Olopatadine-d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the efficient and consistent incorporation of deuterium atoms. Quality control measures are also implemented to ensure the purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desmethyl Olopatadine-d3 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
N-Desmethyl Olopatadine-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the metabolic fate of drugs and other compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and purity of products
Mécanisme D'action
The mechanism of action of N-Desmethyl Olopatadine-d3 (hydrochloride) is similar to that of its non-deuterated counterpart, N-Desmethyl Olopatadine hydrochloride. It acts as a selective histamine H1 antagonist and mast cell stabilizer, attenuating inflammatory and allergic reactions. The incorporation of deuterium atoms can affect the compound’s pharmacokinetic and metabolic profiles, potentially leading to differences in its biological activity and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Desmethyl Olopatadine hydrochloride: The non-deuterated form of the compound.
Olopatadine hydrochloride: The parent compound from which N-Desmethyl Olopatadine is derived.
Other deuterium-labeled compounds: Various other deuterium-labeled derivatives used in scientific research
Uniqueness
N-Desmethyl Olopatadine-d3 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in the compound’s behavior in biological systems, making it a valuable tool for researchers .
Propriétés
Formule moléculaire |
C20H22ClNO3 |
|---|---|
Poids moléculaire |
362.9 g/mol |
Nom IUPAC |
2-[(11Z)-11-[3-(trideuteriomethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-21-10-4-7-17-16-6-3-2-5-15(16)13-24-19-9-8-14(11-18(17)19)12-20(22)23;/h2-3,5-9,11,21H,4,10,12-13H2,1H3,(H,22,23);1H/b17-7-;/i1D3; |
Clé InChI |
YWGZLVNORDTDQI-WDGQYUSESA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
SMILES canonique |
CNCCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



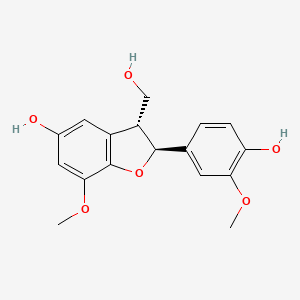

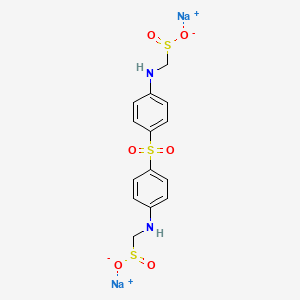

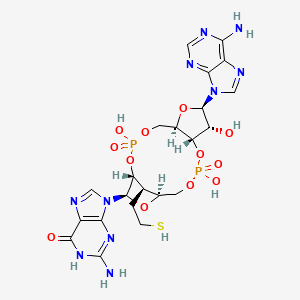
![[(E,3R,4R,5S,6R,9S,10S,11S)-4-acetyloxy-11-[(2S,4E,6R,8R,10E,12S,15R,16R,17R,18R,20E,22E)-16,18-dihydroxy-6,12-dimethoxy-8,11,15,17-tetramethyl-24-oxo-1-oxacyclotetracosa-4,10,20,22-tetraen-2-yl]-1-[formyl(methyl)amino]-10-hydroxy-3,5,9-trimethyldodec-1-en-6-yl] (2S)-2-(dimethylamino)propanoate](/img/structure/B12411237.png)


